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Abstract
Fibroblast Growth Factor 5 (FGF5) is a key negative regulator of the hair growth cycle,

responsible for signaling the transition from the anagen (growth) to the catagen (regression)

phase. Consequently, the disruption of the Fgf5 gene in mice results in a characteristic long-

hair phenotype, making it a valuable model for studying hair growth regulation and developing

therapeutics for hair loss disorders. The CRISPR/Cas9 system offers a highly efficient and

precise method for generating Fgf5 knockout mouse models. These application notes provide

detailed protocols for researchers, scientists, and drug development professionals to create

and characterize Fgf5 knockout mice using CRISPR/Cas9 technology. The protocols cover

sgRNA design, preparation of CRISPR/Cas9 reagents, microinjection into mouse zygotes, and

screening of founder animals. Furthermore, this document presents quantitative data on the

phenotypic outcomes of Fgf5 knockout and illustrates the associated signaling pathway and

experimental workflow.

Introduction
The hair follicle undergoes a cyclical process of growth (anagen), regression (catagen), and

rest (telogen). Fibroblast Growth Factor 5 (FGF5) acts as a crucial signaling molecule that

terminates the anagen phase, thereby limiting hair length.[1] Mice with spontaneous or targeted

mutations in the Fgf5 gene, such as the "angora" mouse, exhibit a significantly longer hair coat
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due to a prolonged anagen phase.[2] This makes the Fgf5 knockout mouse an attractive in vivo

model for screening compounds that may promote hair growth by inhibiting the FGF5 pathway.

The advent of CRISPR/Cas9 technology has revolutionized the generation of genetically

engineered mouse models, offering a faster, more efficient, and cost-effective alternative to

traditional gene-targeting methods.[3] This system utilizes a guide RNA (sgRNA) to direct the

Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The

error-prone repair of this DSB by the non-homologous end joining (NHEJ) pathway often

results in small insertions or deletions (indels) that can cause a frameshift mutation, leading to

a functional gene knockout.

These application notes provide a comprehensive guide to generating Fgf5 knockout mice

using CRISPR/Cas9, from initial experimental design to the identification of founder animals.

Data Presentation
Quantitative Phenotypic Data of FGF5 Knockout Mice

Parameter Wild-Type (WT)
FGF5
Knockout (KO)

Fold Change Reference

Hair Length

(mm)
~6-8 ~10-12 ~1.5 - 2.0x [4]

Anagen Phase

Duration
Normal Prolonged

Not specified

quantitatively in

most studies, but

histologically

confirmed.

[5][6]

Anagen:Telogen

Ratio
Standard

Increased

proportion of

anagen hairs

Increased [2]
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Parameter Value Reference

Overall CRISPR Knockout

Efficiency in Mice (F0

generation)

20-70% [7]

FGF5 Knockout Efficiency in

Sheep (as a reference)
21% [8]

Biallelic Mutation Efficiency in

Mice (with optimized protocols)
Can approach 80-100% [8][9]

Experimental Protocols
sgRNA Design and Synthesis
Effective gene knockout starts with the design of highly specific and efficient sgRNAs.

Protocol:

Target Site Selection:

Identify the genomic sequence of the mouse Fgf5 gene from databases such as NCBI

Gene.

Select target sites within the early exons of the Fgf5 gene to maximize the likelihood of

generating a loss-of-function mutation. Targeting the first or second exon is a common

strategy.

Ideal target sequences are 20 nucleotides in length and are immediately followed by a

Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes

Cas9).

In Silico sgRNA Design and Off-Target Analysis:

Utilize online sgRNA design tools (e.g., Synthego CRISPR Design Tool, IDT's CRISPR-

Cas9 guide RNA design checker) to predict on-target efficiency and potential off-target

binding sites.[10]
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Select 2-3 sgRNA sequences with high predicted on-target scores and minimal predicted

off-target effects.

sgRNA Synthesis:

Synthesize the selected sgRNAs. Commercially available, chemically synthesized

sgRNAs are recommended for their high purity and consistency.

Preparation of CRISPR/Cas9 Injection Mix
The injection mix contains the necessary components for genome editing, which will be

delivered into mouse zygotes.

Materials:

Cas9 nuclease (recombinant protein is preferred for higher efficiency and reduced off-target

effects)

Synthesized sgRNA

Nuclease-free water

Injection buffer (e.g., 1 mM Tris-HCl, pH 7.5; 0.1 mM EDTA)

Protocol:

Reagent Preparation:

Resuspend the lyophilized sgRNA and Cas9 protein in nuclease-free water or injection

buffer to the desired stock concentrations.

Injection Mix Formulation:

Prepare the final injection mix by diluting the Cas9 protein and sgRNA in injection buffer. A

commonly used final concentration is 20 ng/µL for both Cas9 protein and sgRNA.[5]

The molar ratio of Cas9 to sgRNA should be approximately 1:1 to 1:2.

Incubation:
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Incubate the mixture at room temperature for 10-15 minutes to allow the formation of the

Cas9-sgRNA ribonucleoprotein (RNP) complex.

Centrifugation:

Centrifuge the injection mix at high speed (e.g., 13,000 rpm) for 5-10 minutes at room

temperature to pellet any precipitates that could clog the microinjection needle.[5]

Zygote Microinjection
The RNP complex is introduced into fertilized mouse eggs (zygotes) via microinjection.

Protocol:

Superovulation and Mating:

Induce superovulation in female mice (e.g., C57BL/6J strain) through intraperitoneal

injections of Pregnant Mare Serum Gonadotropin (PMSG) followed by Human Chorionic

Gonadotropin (hCG) 46-48 hours later.

House the superovulated females with stud males for mating.

Zygote Collection:

The following morning, identify successfully mated females by the presence of a vaginal

plug.

Harvest one-cell embryos (zygotes) from the oviducts of the plugged females.

Treat the zygotes with hyaluronidase to remove cumulus cells.

Microinjection:

Perform cytoplasmic or pronuclear microinjection of the prepared CRISPR/Cas9 RNP mix

into the collected zygotes using an inverted microscope equipped with micromanipulators.

Embryo Transfer:
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Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female

mice.

Screening and Genotyping of Founder Mice
Pups born from the embryo transfer are screened to identify individuals carrying the desired

Fgf5 knockout mutation.

Protocol:

Tissue Collection:

At approximately 2-3 weeks of age, obtain a small tissue sample (e.g., tail tip or ear

punch) from the resulting pups for genomic DNA extraction.

Genomic DNA Extraction:

Extract genomic DNA from the tissue samples using a standard DNA extraction protocol

(e.g., Proteinase K digestion followed by phenol-chloroform extraction or a commercial

kit).

PCR Amplification:

Design PCR primers that flank the sgRNA target site in the Fgf5 gene.

Amplify the target region from the extracted genomic DNA of each pup.

Mutation Detection:

Analyze the PCR products for the presence of indels. Common methods include:

Sanger Sequencing: Sequence the PCR products and analyze the chromatograms for

superimposed peaks, which indicate the presence of a mixed population of DNA

sequences resulting from indels.

T7 Endonuclease I (T7E1) or Surveyor Nuclease Assay: These enzymes recognize and

cleave mismatched DNA heteroduplexes formed between wild-type and mutant DNA

strands. The cleavage products can be visualized by gel electrophoresis.
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Confirmation of Founder Mice:

Pups that show evidence of indels at the Fgf5 locus are identified as founder mice. These

founders can then be bred to establish a stable Fgf5 knockout mouse line.
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Caption: FGF5 signaling pathway initiating the transition from anagen to catagen phase.

Experimental Workflow for Generating FGF5 Knockout
Mice
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Caption: Workflow for CRISPR/Cas9-mediated generation of FGF5 knockout mice.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1179161?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1179161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The generation of Fgf5 knockout mouse models using CRISPR/Cas9 is a powerful tool for

investigating the molecular mechanisms of hair growth and for the preclinical evaluation of

novel therapeutics for hair loss. The protocols outlined in these application notes provide a

detailed and systematic approach to efficiently produce and validate these valuable research

models. The characteristic long-hair phenotype of Fgf5 knockout mice serves as a clear and

measurable endpoint for a variety of studies in the fields of dermatology, pharmacology, and

developmental biology. By leveraging the precision and efficiency of CRISPR/Cas9,

researchers can accelerate the development of innovative treatments for conditions affecting

hair growth.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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